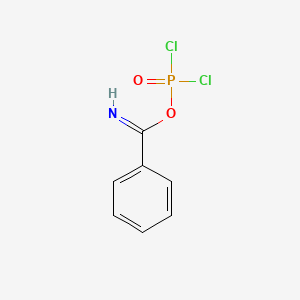
Imino(phenyl)methyl phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imino(phenyl)methyl phosphorodichloridate is a chemical compound with the molecular formula C6H5OP(O)Cl2. It is known for its applications in various fields of chemistry and industry due to its unique chemical properties. This compound is characterized by the presence of a phosphorodichloridate group attached to an imino(phenyl)methyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imino(phenyl)methyl phosphorodichloridate typically involves the reaction of phenyl dichlorophosphate with an appropriate imine precursor. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include phosphorus oxychloride and phenylamine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to maintain consistent quality and yield. The process generally includes steps such as mixing, heating, and purification to isolate the final product. Safety measures are crucial due to the reactive nature of the starting materials and intermediates.
Chemical Reactions Analysis
Types of Reactions: Imino(phenyl)methyl phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphorodichloridate group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Condensation Reactions: It can participate in condensation reactions with other imines or carbonyl compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts may be employed to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.
Major Products: The major products formed from these reactions include substituted phosphorodichloridates, phosphoric acid derivatives, and various imine-containing compounds.
Scientific Research Applications
Imino(phenyl)methyl phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential interactions with biological molecules, which can lead to the development of new biochemical tools.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of imino(phenyl)methyl phosphorodichloridate involves its ability to act as an electrophile, reacting with nucleophiles to form stable products. The molecular targets include various nucleophilic sites on organic and inorganic molecules. The pathways involved in its reactions are typically governed by the principles of electrophilic substitution and nucleophilic addition.
Comparison with Similar Compounds
Phenyl dichlorophosphate: Shares the phosphorodichloridate group but lacks the imino(phenyl)methyl moiety.
Iminosugars: Compounds with similar imino groups but different structural frameworks.
Phosphoryl chlorides: Compounds with similar phosphorus-chlorine bonds but different substituents.
Uniqueness: Imino(phenyl)methyl phosphorodichloridate is unique due to the combination of its imino and phosphorodichloridate groups, which confer distinct reactivity and versatility in chemical synthesis. This uniqueness makes it valuable in various applications where specific reactivity patterns are required.
Properties
CAS No. |
29868-87-9 |
|---|---|
Molecular Formula |
C7H6Cl2NO2P |
Molecular Weight |
238.00 g/mol |
IUPAC Name |
dichlorophosphoryl benzenecarboximidate |
InChI |
InChI=1S/C7H6Cl2NO2P/c8-13(9,11)12-7(10)6-4-2-1-3-5-6/h1-5,10H |
InChI Key |
ACPZFAVDZBLWDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)OP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


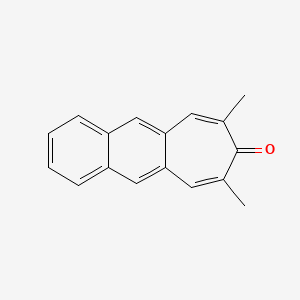
![N-[4-(2-methylpropyl)cyclohexyl]acetamide](/img/structure/B14680429.png)
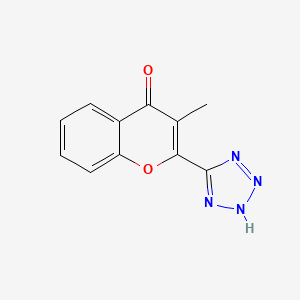
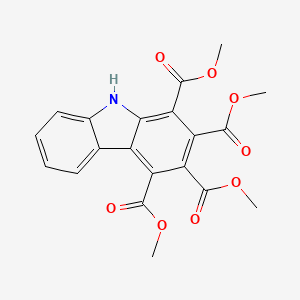
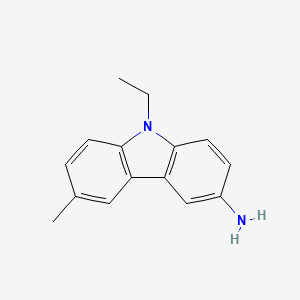
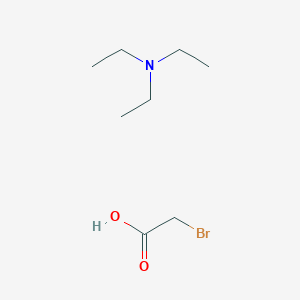
![6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione](/img/structure/B14680463.png)
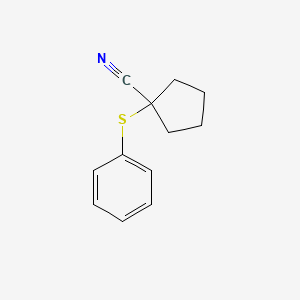
![4-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14680472.png)
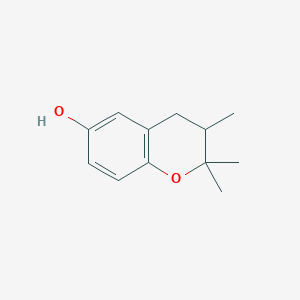
![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14680477.png)
![[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid](/img/structure/B14680485.png)

![ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene](/img/structure/B14680491.png)
